Naftopidil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lower Urinary Tract Symptoms (LUTS)

One of the primary areas of research for Naftopidil is its role in managing Lower Urinary Tract Symptoms (LUTS), particularly in men. LUTS encompass a range of issues like frequent urination, urgency, and difficulty voiding urine. Studies suggest Naftopidil might relax the bladder neck and smooth muscle in the prostate, potentially improving urine flow and reducing LUTS severity [].

However, the evidence for Naftopidil's effectiveness in LUTS is mixed. While some studies show positive results, others report minimal to no improvement compared to placebo []. Further research is needed to definitively determine its role in LUTS management.

Other Potential Applications

Scientific research has also explored Naftopidil's potential applications in other areas, though these investigations are preliminary. Some studies suggest it might have a role in:

- Cancer research: Naftopidil's effect on alpha-adrenergic receptors might influence tumor growth and development. However, more research is required to understand its potential as a cancer treatment [].

- Neurological disorders: Limited research suggests Naftopidil might have some neuroprotective effects, but further investigation is needed to confirm this.

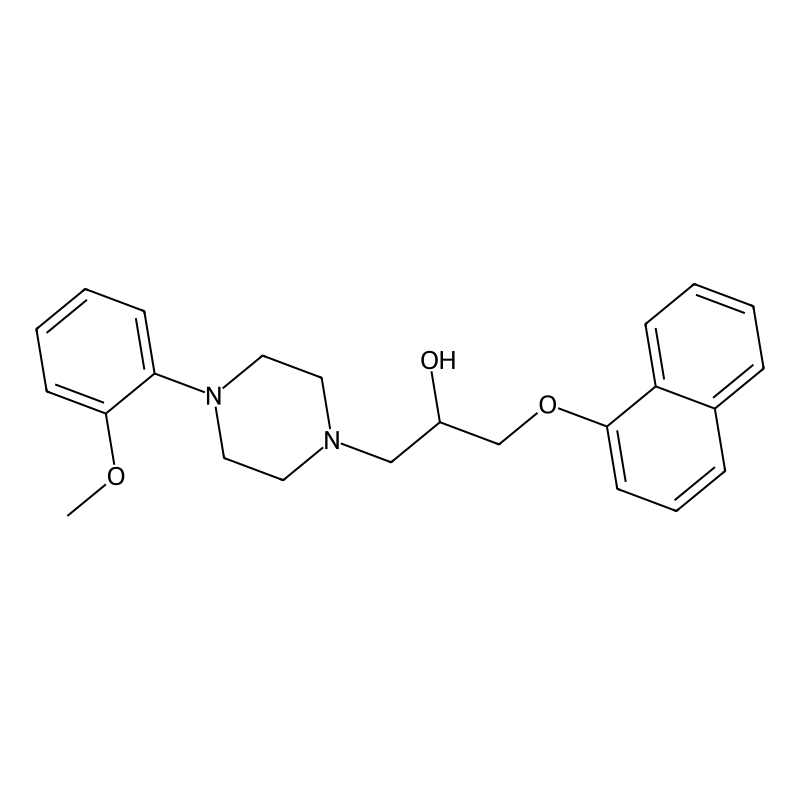

Naftopidil is chemically identified as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol, with the molecular formula C24H28N2O3 and a molar mass of approximately 392.5 g/mol. It is marketed under various trade names, including Flivas. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, where it functions by blocking alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck .

- In the prostate gland, alpha-1 adrenergic receptors regulate smooth muscle tone. Naftopidil selectively blocks these receptors, particularly the alpha-1d subtype, leading to relaxation of the prostate muscles and urethra [].

- This relaxation improves urine flow and alleviates symptoms associated with BPH, such as difficulty starting urination, weak stream, and frequent urination.

- Naftopidil is generally well-tolerated, with dizziness and headache being the most common side effects.

- Unlike some other alpha-1 blockers, Naftopidil has a low potential to cause hypotension (low blood pressure).

- As with any medication, careful monitoring by a healthcare professional is recommended, especially for individuals with certain medical conditions.

- Epoxide Formation: The reaction of 1-naphthol with epichlorohydrin in the presence of an alkali yields an epoxide intermediate.

- Alkylation: This epoxide is subsequently alkylated with a piperazine derivative to produce Naftopidil .

These reactions highlight the compound's synthetic pathway and its reliance on specific reagents to achieve the desired structure.

Naftopidil exhibits notable biological activities beyond its primary application in urology. Research indicates that it possesses anti-cancer properties across various cancer types. In vitro studies have demonstrated that Naftopidil can induce apoptosis in several cancer cell lines, including bladder and renal cancer cells. It activates caspases and increases the expression of tumor necrosis factor-alpha (TNF-α), suggesting potential as a chemotherapeutic adjuvant . Additionally, Naftopidil has been shown to disturb microtubule polymerization, which may contribute to its cytotoxic effects .

The synthesis of Naftopidil can be achieved through several methods:

- Hydrolytic Kinetic Resolution: This method allows for the enantiomerically pure synthesis of both (S)- and (R)-Naftopidil from racemic mixtures using specific catalysts .

- Alkylation Process: The alkylation of the piperazine derivative with the epoxide is critical for forming the final product .

These methods emphasize the importance of stereochemistry in the synthesis of Naftopidil.

Naftopidil is primarily used for:

- Treatment of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with this condition by relaxing smooth muscle.

- Potential Anti-Cancer Agent: Emerging research suggests its utility in oncology, particularly as a sensitizer for other chemotherapeutic agents .

Naftopidil has been studied for its interactions with various drugs and biological systems. Notably, it has been reported that adenosine may increase arrhythmogenic activities when used concurrently with Naftopidil . Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Several compounds share structural or functional similarities with Naftopidil. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Doxazosin | Alpha-1 antagonist | Treatment of hypertension and BPH |

| Prazosin | Alpha-1 antagonist | Treatment of hypertension |

| Terazosin | Alpha-1 antagonist | Treatment of hypertension and BPH |

| Silodosin | Alpha-1 antagonist | Treatment of BPH |

Uniqueness of Naftopidil

Naftopidil's unique characteristic lies in its dual action as both an alpha-1 adrenergic receptor antagonist and a potential anti-cancer agent. Unlike other similar compounds primarily focused on cardiovascular applications, Naftopidil's emerging role in oncology positions it as a versatile therapeutic candidate.

Naftopidil exhibits distinct thermal characteristics that are crucial for understanding its physical stability and processing requirements. The free base form of naftopidil displays a melting point range of 125-129°C, with multiple sources consistently reporting values within this range [1] [2] [3]. The compound crystallizes as colorless to off-white crystals from isopropanol, demonstrating consistent thermal behavior across different preparation methods [1] [2].

The dihydrochloride salt form shows significantly different thermal properties, with a melting point of 212-213°C when crystallized from methanol/ethanol mixtures [1] [2]. This substantial increase in melting point compared to the free base reflects the stronger intermolecular interactions present in the salt form due to ionic bonding and hydrogen bonding networks.

Differential scanning calorimetry studies have revealed that naftopidil undergoes thermal decomposition at elevated temperatures, though specific decomposition temperatures have not been definitively established in the literature [4]. When subjected to thermal stress conditions at 100°C for extended periods (5 days), the compound shows degradation, indicating limited thermal stability at processing temperatures [5] [6].

Recent crystallographic studies have identified multiple solid-state forms of naftopidil, including various molecular salts and cocrystal formations. These investigations using differential scanning calorimetry have demonstrated single melting endotherms for multicomponent systems, such as the hexacomponent organic-salt alloy showing a distinct melting point at 173°C, which differs from both the parent compound and individual components [7] [8].

Phase transition studies indicate that naftopidil can exist in different crystalline arrangements, with the stability and transition temperatures dependent on the specific polymorph and environmental conditions. The thermal analysis techniques employed, including DSC and thermogravimetric analysis, have proven essential for characterizing these phase behaviors and identifying optimal storage and processing conditions.

Solubility Characteristics in Various Solvents

Naftopidil demonstrates highly variable solubility characteristics across different solvent systems, significantly impacting its formulation development and bioavailability. The compound exhibits extremely poor aqueous solubility, with reported values of approximately 0.11 mg/mL, classifying it as practically insoluble in water [1] [9] [10]. This poor aqueous solubility represents one of the primary challenges in pharmaceutical development and contributes to its classification as a Biopharmaceutics Classification System Class IV drug.

In organic solvents, naftopidil shows considerably improved solubility profiles. Dimethyl sulfoxide provides moderate solubility at 3 mg/mL, while dimethylformamide demonstrates enhanced dissolution capacity at 10 mg/mL [4] [11]. These aprotic polar solvents effectively solvate the compound through dipole-dipole interactions and potential hydrogen bonding with the secondary alcohol and piperazine nitrogen functionalities.

Alcoholic solvents present interesting solubility patterns, with methanol providing good solubility characteristics suitable for recrystallization procedures [2]. Isopropanol serves as an effective crystallization medium, producing well-formed crystals with consistent melting point characteristics [2]. The solubility in alcoholic systems likely results from hydrogen bonding interactions between the alcohol hydroxyl groups and the naftopidil molecule.

Thermodynamic solubility studies in aqueous cosolvent systems have revealed preferential solvation patterns. In water-rich compositions of various cosolvent mixtures including n-propanol, ethanol, isopropanol, and dimethyl sulfoxide, naftopidil demonstrates preferential solvation by water molecules [12]. However, in intermediate and cosolvent-rich compositions, the compound shows preferential interaction with the organic cosolvent, suggesting complex solvation behavior dependent on composition ratios.

The solubility enhancement strategies include the development of solid lipid nanoparticles, which have shown significant improvement in dissolution rates. These formulations achieved release rates of up to 82.418% in pH 6.8 buffer media, compared to limited dissolution of the pure compound [9] [10]. The enhanced solubility in these systems results from increased surface area, improved wetting characteristics, and potential amorphization during the preparation process.

Partition Coefficients and Lipophilicity

Naftopidil exhibits significant lipophilic characteristics, as evidenced by its octanol-water partition coefficients and related lipophilicity parameters. The experimental log P values range from 3.77 to 4.1, indicating substantial lipophilic character that influences both its pharmacokinetic properties and formulation challenges [2] [9] [10]. The computed XLogP3-AA value of 4.1 aligns well with experimental determinations, providing confidence in predictive modeling approaches [13].

The octanol-water partition coefficient has been experimentally determined to be 75, representing a high degree of lipophilicity that significantly impacts the compound's biological behavior [2]. This elevated partition coefficient suggests strong affinity for lipid phases over aqueous environments, explaining the compound's poor aqueous solubility and necessitating specialized formulation approaches.

The molecular structure contributes to this lipophilic behavior through several key features. The naphthalene ring system provides significant hydrophobic character, while the methoxyphenyl group adds to the overall lipophilicity. The piperazine ring, though containing nitrogen atoms capable of hydrogen bonding, does not significantly reduce the overall lipophilic character due to the predominance of aromatic and aliphatic components.

Lipophilicity measurements have practical implications for drug development, particularly regarding membrane permeability and tissue distribution. The high log P value suggests potential for extensive tissue distribution, but also indicates challenges for oral absorption due to poor aqueous solubility. This creates a formulation paradox where the compound's lipophilicity aids membrane penetration but hinders dissolution in gastrointestinal fluids.

The topological polar surface area of 45.17 Ų supports the lipophilic characterization, falling within ranges typical of compounds with moderate to high lipophilicity [14] [15]. Combined with seven rotatable bonds, these parameters suggest conformational flexibility that may influence both solubility behavior and receptor binding characteristics.

Biopharmaceutical classification places naftopidil in Class IV, characterized by both low solubility and low permeability [9] [10]. This classification reflects the complex relationship between lipophilicity and overall bioavailability, where high lipophilicity does not necessarily translate to improved oral absorption due to solubility limitations.

Degradation Pathways and Stability Under Stress Conditions

Naftopidil demonstrates variable stability depending on environmental stress conditions, with specific degradation pathways identified through forced degradation studies. Under acidic conditions using 1N hydrochloric acid, the compound undergoes significant degradation both at room temperature over 48 hours and under reflux conditions for 24 hours [5] [6]. The acidic environment likely promotes hydrolysis of ester linkages or protonation-induced structural rearrangements.

Alkaline hydrolysis represents another significant degradation pathway, with exposure to 1N sodium hydroxide causing observable degradation products [5] [6]. The basic conditions may facilitate nucleophilic attack on electrophilic centers within the molecule, potentially targeting the ether linkages or inducing elimination reactions. The degradation under alkaline conditions appears to be more rapid than acidic hydrolysis, suggesting different mechanistic pathways.

Neutral hydrolysis studies conducted in water at 100°C for five days revealed remarkable stability, indicating that elevated temperature alone, without pH extremes, does not significantly compromise the compound's integrity [5]. This finding suggests that the primary degradation mechanisms involve acid- or base-catalyzed processes rather than simple thermal decomposition.

Oxidative stress testing using 3% hydrogen peroxide for four hours demonstrated susceptibility to oxidative degradation [5] [6]. The presence of aromatic systems and tertiary nitrogen atoms in the piperazine ring provides potential sites for oxidative attack. These oxidation-prone functional groups represent critical stability concerns during manufacturing and storage, particularly in the presence of trace metal catalysts or elevated oxygen levels.

Thermal degradation studies at 100°C for five days showed measurable degradation, indicating temperature-sensitive behavior under extreme conditions [5] [6]. However, the thermal stability appears adequate for normal storage and handling conditions, with degradation becoming significant only at elevated temperatures exceeding typical pharmaceutical processing requirements.

Photolytic stability testing revealed relative stability under intense light exposure conditions (1.2 million lux hours and 200 W h/m² integrated near-ultraviolet energy) [5]. This photostability suggests that standard pharmaceutical packaging and storage conditions should provide adequate protection against light-induced degradation.

The degradation products formed under various stress conditions have been characterized using high-performance liquid chromatography methods, revealing distinct degradation patterns for different stress conditions [5] [16]. Acid degradation produces specific degradation products with characteristic retention times, while alkaline conditions generate different degradation profiles, confirming distinct mechanistic pathways.

Stability-indicating analytical methods have been developed and validated to monitor these degradation processes, enabling quality control and shelf-life determinations [5] [16] [17]. These methods demonstrate adequate specificity to distinguish between the parent compound and various degradation products, supporting pharmaceutical development and regulatory requirements.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

Drug Repositioning of the α

Romane Florent, Laurent Poulain, Monique N'DiayePMID: 32727149 DOI: 10.3390/ijms21155339

Abstract

Failure of conventional treatments is often observed in cancer management and this requires the development of alternative therapeutic strategies. However, new drug development is known to be a high-failure process because of the possibility of a lower efficacy than expected for the drug or appearance of non-manageable side effects. Another way to find alternative therapeutic drugs consists in identifying new applications for drugs already approved for a particular disease: a concept named "drug repurposing". In this context, several studies demonstrated the potential anti-tumour activity exerted by α1-adrenergic receptor antagonists and notably renewed interest for naftopidil as an anti-cancer drug. Naftopidil is used for benign prostatic hyperplasia management in Japan and a retrospective study brought out a reduced incidence of prostate cancer in patients that had been prescribed this drug. Further studies showed that naftopidil exerted anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, as well as ex vivo and in vivo. Moreover, naftopidil was demonstrated to modulate the expression of Bcl-2 family pro-apoptotic members which could be used to sensitise cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis. For most of these anti-cancer effects, the molecular pathway is either not fully deciphered or shown to involve α1-adrenergic receptor-independent pathway, suggesting off target transduction signals. In order to improve its efficacy, naftopidil analogues were designed and shown to be effective in several studies. Thereby, naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing although its anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials.Outcomes and complications of naftopidil versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis

Yumeng Chai, Zhongbao Zhou, Yuanshan Cui, Xuanyan Che, Yong ZhangPMID: 34189764 DOI: 10.1111/and.14166

Abstract

We conducted a systematic review and meta-analysis to assess the outcomes and complications of naftopidil in treating elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia and compared them with those administered with tamsulosin. A literature review was performed to identify the available randomised controlled trials concerning the comparison between naftopidil and tamsulosin for men with LUTS/BPH. We searched the following databases: the Cochrane Library Database, PubMed, Embase and Web of Science. Eleven publications involving 1,114 men (557 in the naf group and 557 in the tam group) were pooled in our analysis. We found no significant differences in the total IPSS, IPSS storage score, IPSS voiding score, quality of life index, peak urinary flow rate, average flow rate and post-void residual volumes. We assessed cardiovascular and sexual adverse events, acute urinary retention, surgical intervention, withdrawals due to any reason and withdrawals due to adverse events. The incidence of adverse events was similar among patients in naf and tam groups. In conclusion, naftopidil shared comparable efficacy and similar incidence of adverse events with tamsulosin and appears to be a promising agent for and alternative to tam. However, more prospective trials with high quality and long-term treatment duration are needed to verify this observation.Development of a naftopidil-chitosan-based fumaric acid solid dispersion to improve the dissolution rate and stability of naftopidil

Jeong Sun Sohn, Jae-Seon Kim, Jin-Seok ChoiPMID: 33607140 DOI: 10.1016/j.ijbiomac.2021.02.096

Abstract

Naftopidil (NAF), an α-adrenoceptor antagonist, is administered as a treatment for benign prostatic hyperplasia; however, according to the Biopharmaceutical Classification System (BCS IV), it is a poorly-soluble drug that exhibits poor permeability. We aimed to increase the dissolution (%) of NAF by adding chitosan to a polymer-free formulation. Compared to the formulation prepared using Flivas®, at 60 min, the solid dispersion (SD) formulation containing NAF, fumaric acid, chitosan, and US2® in a 1:1:2:1 weight ratio improved the dissolution (%) of NAF in distilled water, pH 1.2 media, pH 4.0 and pH 6.8 buffers by 27.2-, 1.2-, 1.1- and 6.5-fold, respectively. The physicochemical properties of the SD1 formulation were also found to be altered, including its thermal properties, crystal intensity, and chemical interaction. As a result, the hydrogen bonding that occurs between NAF and fumaric acid was identified as a major factor in the increase in NAF dissolution (%). Further, chitosan was observed to contribute to the stability of NAF and SD1, which was assessed over a 3-month period. To our knowledge, this is the first study to employ a polymer-free system to improve the solubilization of NAF.

Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety

Hong Chen, Yuna Qian, Huixia Jia, Yuzhong Yu, Haibo Zhang, Jianliang Shen, Shanchao ZhaoPMID: 32048266 DOI: 10.1007/s43440-019-00041-w

Abstract

Prostate cancer (PCa) is the most common malignancy in men and in the absence of any effective treatments available.For the development of potential anticancer agents, 24 kinds of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety were synthesized and characterized by using spectroscopic methods. Their pharmacological activities were evaluated against human PCa cell lines (PC-3 and LNCaP) and a

-adrenergic receptors (a

-ARs; α

, α

, and α

-ARs). The structure-activity relationship of these designed arylpiperazine derivatives was rationally explored and discussed.

Among these derivatives, 3c, 3d, 3h, 3k, 3o, and 3s exhibited the most potent activity against the tested cancer cells, and some derivatives with potent anticancer activities exhibited better a

-AR subtype selectivity than others did (selectivity ratio > 10).

This work provided a potential lead compound for the further development of anticancer agents for PCa therapy.

What Are Factors Contributing to Improvement of Overactive Bladder Symptoms after Alpha-1 Blocker Treatment in Patients with Both Storage and Voiding Symptoms?

Yoshihisa Matsukawa, Tsuyoshi Majima, Shun Takai, Yasuhito Funahashi, Masashi Kato, Momokazu GotohPMID: 31554005 DOI: 10.1159/000502661

Abstract

To determine the pre-treatment factors related to the improvement of overactive bladder (OAB) symptom after alpha-1 blocker monotherapy in patients with benign prostatic hyperplasia complicated by OAB (BPH/OAB).Post-hoc analysis of a prospective study in patients with BPH/OAB, randomized to receive silodosin 8 mg (n = 157) or naftopidil 75 mg (n = 157) treatment for 12 weeks, was performed. At 12 weeks post-administration, patients were divided into 2 groups (good responder [GR] group and poor responder [PR] group), according to the improvement in the OAB symptom score (OABSS). We compared the pre-administration parameters between both groups and evaluated the factors related to OAB improvement.

Of 314 patients, 159 patients (50.6%) were classified into the GR and 155 (49.4%) into the PR. International Prostate Symptom score, total OABSS, OABSS urgency-score, OABSS urgency urinary incontinence (UUI)-score, post-void residual urine volume (PVR), and selection rate of naftopidil were significantly higher in the PR than in the GR. On multivariate logistic regression analysis, larger PVR, higher OABSS-UUI-score, and the choice of naftopidil were significant risk factors for insufficient improvement of OAB symptoms.

Pre-treatment PVR, UUI severity, and the choice of treatment agent are predicting factors related to OAB improvement after alpha-1 blocker monotherapy in patients with BPH/OAB.

Identification of HUHS190, a human naftopidil metabolite, as a novel anti-bladder cancer drug

Tadashi Shimizu, Keiko Yamaguchi, Momoka Yamamoto, Rina Kurioka, Yukari Kino, Wataru Matsunaga, Syuhei Nakao, Hiroshi Fukuhara, Akito Tanaka, Akinobu Gotoh, Miyuki MabuchiPMID: 31759851 DOI: 10.1016/j.bmcl.2019.126744

Abstract

We carried out structure-activity relationship study on anti-cancer effects of naftopidil (1) and its metabolites, resulted in identification of 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (2, HUHS190), a major human metabolite of 1, which exhibited the most selective toxicities between against normal and cancer cells (Table 1). 2 was more hydrophilic compared to 1, was enough to be prepared in high concentration solution of more than 100 μM in saline for an intravesical instillation drug. Moreover, serum concentration of 2 was comparable to that of 1, an oral preparation drug, after oral administration at 32 mg/kg (Fig. 3). Both of 1 and 2 showed broad-spectrum anti-cancer activities in vitro, for example, 1 and 2 showed inhibitory activity IC= 21.1 μM and 17.2 μM for DU145, human prostate cancer cells, respectively, and IC

= 18.5 μM and 10.5 μM for T24 cells, human bladder cancer cells. In this study, we estimated anticancer effects of 2 in a bladder cancer model after intravesical administration similar to clinical cases. A single intravesical administration of 2 exhibited the most potent inhibitory activities among the clinical drugs for bladder cancers, BCG and Pirarubicin, without obvious side effects and toxicity (Fig. 4). Thus, HUHS190 (2) can be effective for patients after post-TURBT therapy of bladder cancer without side effects, unlike the currently available clinical drugs.

Inhibitory effect of α

Qi-Meng Liu, Qing Xiao, Xiang Zhu, Kai-Feng Chen, Xia-Wen Liu, Ru-Chao Jiang, Dan Wu, Jun-Min Shi, Li-Jun Dai, Jun-Jun HuangPMID: 31756334 DOI: 10.1016/j.ejphar.2019.172817

Abstract

Benign prostatic hyperplasia (BPH) is a common disorder of the urinary system in aging men. 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3), which is derived from naftopidil, exhibited 97.7- and 64.6-fold greater inhibitory effects for aadrenoceptor than for a

- and a

-adrenoceptors in vitro, respectively. To investigate the therapeutic potential for treating BPH, we evaluated the pharmacological activity of HJZ-3. Specifically, we evaluated through estrogen/androgen-induced rat benign prostatic hyperplasia model in vivo. HJZ-3 effectively prevented the progression of rat prostatic hyperplasia by suppressing the increase in prostate index and reducing the quantitative analysis of the relative acinus volume, relative stroma, epithelial volume and epithelial thickness and expression of proliferating cell nuclear antigen and α-smooth muscle actin. HJZ-3 decreased α

- and α

-adrenoceptor protein expressions in prostate tissue. HJZ-3 is a good alternative for α

- and α

-adrenoceptor blocker. It may relax smooth muscle tone and relieve symptoms of BPH.

Development and evaluation of rapidly dissolving buccal films of naftopidil:

Heba I Elagamy, Ebtessam A Essa, Ahmed Nouh, Gamal M El MaghrabyPMID: 31418592 DOI: 10.1080/03639045.2019.1656734

Abstract

Development and evaluation of rapidly dissolving film for intra-oral administration of naftopidil.Formulation of naftopidil in the form of rapidly dissolving buccal film can eliminate the dissolution problem of naftopidil and provide a greater chance for direct absorption into the systemic circulation bypassing the presystemic metabolism. This can improve the oral bioavailability. In addition, this film guarantees patient compliance and is suitable for geriatric patients.

Rapidly dissolving film utilized hydroxypropyl methylcellulose E5 and polyvinylpyrrolidone K30 as the main components. The drug was loaded in pure form or after co-grinding with citric and/or tartaric acid. A solution of naftopidil in plurol oleique, labrasol, and tween 80 self-microemulsifying drug delivery systems (SMEDDS) was also loaded. The interactions of the drug with the excipients were monitored using thermal analysis, Fourier transform infrared spectroscopy, and X-ray diffraction. Naftopidil dissolution was monitored and selected films were used to assess the bioavailability after buccal administration to rabbit. Unprocessed drug suspension was administered orally and used as a reference.

Incorporation of naftopidil in the film developed a new crystalline structure. The crystallinity of drug was abolished in the presence of organic acids or SMEDDS. The rapidly dissolving films showed fast liberation of the drug irrespective to the composition. Those films enhanced the bioavailability of naftopidil compared to orally administered suspension with SMEDDS containing film being superior.

The study introduced rapidly dissolving buccal film for enhanced dissolution and bioavailability of naftopidil.

α

Hironobu Akino, Hideaki Ito, Keiko Nagase, Yosuke Matsuta, Yoshitaka Aoki, Tsuyoshi Hattori, Osamu YokoyamaPMID: 31317581 DOI: 10.1111/iju.14069

Abstract

To elucidate the mechanism of action of the α-blocker, naftopidil, in partial bladder outlet obstruction animals, by studying non-voiding contractions, and the levels of mediators were measured with resiniferatoxin treatment.

A total of 35 female Wistar rats were randomly divided into a sham or bladder outlet obstruction group, and rats in each group were given vehicle or resiniferatoxin. Incomplete urethral ligation was applied to the bladder outlet obstruction group. After cystometry, the intravesical level of prostaglandin E

and adenosine 5'-triphosphate was measured in the instilled perfusate collected. Naftopidil was given at the time of cystometry.

In bladder outlet obstruction rats, non-voiding contractions, bladder capacity, and the intravesical levels of prostaglandin E

and adenosine 5'-triphosphate were markedly increased compared with sham rats. Naftopidil decreased non-voiding contractions, enlarged the bladder capacity, and decreased the intravesical levels of prostaglandin E

and adenosine 5'-triphosphate. Resiniferatoxin enhanced non-voiding contractions. The effects of naftopidil on non-voiding contractions and the intravesical level of prostaglandin E

, but not adenosine 5'-triphosphate, were tolerant to resiniferatoxin.

In bladder outlet obstruction rats, one cause of generation of non-voiding contractions might be bladder wall distension, but not transient receptor potential cation channel V1. The increase in intravesical prostaglandin E

might also be associated with the generation of non-voiding contractions. Naftopidil inhibits the increase in non-voiding contractions and decreases the intravesical level of prostaglandin E

, which are independent of transient receptor potential cation channel V1.

Bim, Puma and Noxa upregulation by Naftopidil sensitizes ovarian cancer to the BH3-mimetic ABT-737 and the MEK inhibitor Trametinib

Romane Florent, Louis-Bastien Weiswald, Bernard Lambert, Emilie Brotin, Edwige Abeilard, Marie-Hélène Louis, Guillaume Babin, Laurent Poulain, Monique N'DiayePMID: 32424251 DOI: 10.1038/s41419-020-2588-8

Abstract

Ovarian cancer represents the first cause of mortality from gynecologic malignancies due to frequent chemoresistance occurrence. Increasing the [BH3-only Bim, Puma, Noxa proapoptotic]/[Bcl-x, Mcl-1 antiapoptotic] proteins ratio was proven to efficiently kill ovarian carcinoma cells and development of new molecules to imbalance Bcl-2 member equilibrium are strongly required. Drug repurposing constitutes an innovative approach to rapidly develop therapeutic strategies through exploitation of established drugs already approved for the treatment of noncancerous diseases. This strategy allowed a renewed interest for Naftopidil, an α

-adrenergic receptor antagonist commercialized in Japan for benign prostatic hyperplasia. Naftopidil was reported to decrease the incidence of prostate cancer and its derivative was described to increase BH3-only protein expression in some cancer models. Based on these arguments, we evaluated the effects of Naftopidil on ovarian carcinoma and showed that Naftopidil reduced cell growth and increased the expression of the BH3-only proteins Bim, Puma and Noxa. This effect was independent of α

-adrenergic receptors blocking and involved ATF4 or JNK pathway depending on cellular context. Finally, Naftopidil-induced BH3-only members sensitized our models to ABT-737 and Trametinib treatments, in vitro as well as ex vivo, in patient-derived organoid models.